molecular formula C19H13ClN4O2S B2990798 5-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 1705523-74-5

5-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2990798
CAS No.: 1705523-74-5
M. Wt: 396.85
InChI Key: FPEDVKZCQAIJRQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant role in medicinal chemistry due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . The integration of a pyridin-4-yl moiety on the oxadiazole ring enhances the molecule's potential for forming diverse molecular interactions, making it a valuable candidate for probing biological targets. The 1,2,4-oxadiazole core is associated with a broad spectrum of biological activities, as evidenced by its presence in commercially available drugs and investigational compounds. These activities include serving as agonists or antagonists for various receptors such as orexin and kappa opioid (KOR), and as inhibitors for enzymes like histone deacetylase (HDAC) and cyclooxygenases (COX-1 and COX-2) . The specific structure of this reagent, which combines the 1,2,4-oxadiazole ring with a thiophene-carboxamide group, suggests potential for application in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, particularly in therapeutic areas like oncology, neurology, and infectious diseases. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-16-6-5-15(27-16)19(25)22-14-4-2-1-3-13(14)11-17-23-18(24-26-17)12-7-9-21-10-8-12/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEDVKZCQAIJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H17ClN4O2S\text{C}_{18}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}\text{S}

This structure includes a thiophene ring, an oxadiazole moiety, and a pyridine derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study involving oxadiazole derivatives demonstrated that modifications in the substituents on the oxadiazole ring significantly affected their anticancer potency. The presence of halogen atoms (like chlorine) was found to enhance activity due to increased electron-withdrawing effects, thereby stabilizing the active form of the drug .

Antimicrobial Activity

Compounds with thiophene and oxadiazole structures have also been investigated for their antimicrobial properties. Research showed that these compounds can inhibit the growth of various bacterial strains.

Research Findings:
In vitro tests indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Compounds like this one can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: By activating apoptotic pathways, these compounds promote programmed cell death in malignant cells.
  • Antioxidant Properties: Some studies suggest that related compounds exhibit antioxidant activities, which can protect normal cells from oxidative stress while targeting cancer cells .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
AntioxidantReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a thiophene-2-carboxamide backbone with several analogs (Table 1). Key structural distinctions arise from the substituents on the phenyl group:

  • This contrasts with analogs bearing triazole (e.g., ) or pyrazole (e.g., ) substituents, which may exhibit different electronic and steric profiles .
  • Chlorine Substitution : The 5-chloro group on the thiophene ring is conserved across multiple analogs, suggesting its role in modulating electronic effects or bioactivity .

Molecular Properties

A comparative analysis of molecular formulas and weights reveals trends in complexity and drug-likeness (Table 1):

  • The target compound (estimated molecular weight ~424.87) is heavier than analogs like the pyrazole-substituted derivative (MW 332.8, ) but lighter than the benzothiazole-containing analog (MW 429.9, ).

Table 1: Comparative Analysis of Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) Reference
5-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide (Target) C19H14ClN5O2S* ~424.87* Thiophene-2-carboxamide, 5-chloro, phenyl-(oxadiazolylmethyl-pyridinyl) Not reported -
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine C16H13ClN4S 328.81 Thienopyridine, dihydro-imidazole Anti-leishmanial
5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide C18H17ClN4O2S 388.9 Thiophene-2-carboxamide, triazolyl-ethyl Not reported
5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide C15H13ClN4OS 332.8 Thiophene-2-carboxamide, pyridinylmethyl-pyrazole Not reported
5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide C20H16ClN3O2S2 429.9 Thiophene-2-carboxamide, benzothiazole-pyridinyl Not reported

*Estimated based on structural analysis.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

  • Stepwise Synthesis : Break down the synthesis into modular steps: (1) formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives , (2) coupling the oxadiazole moiety to the thiophene-carboxamide scaffold using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, vary reaction time (12–48 hrs) and temperature (60–100°C) to maximize oxadiazole ring formation yield .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity intermediates .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridine, oxadiazole, and thiophene rings. For example, the oxadiazole proton typically appears as a singlet at δ 8.5–9.0 ppm .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the carboxamide NH and oxadiazole N) .
  • HPLC-MS : Validate purity (>95%) using reverse-phase C18 columns (ACN/water + 0.1% formic acid) and monitor molecular ion peaks ([M+H]+^+) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., electron-deficient oxadiazole for nucleophilic attacks) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on optimizing substituents at the pyridine or thiophene rings to improve binding affinity .
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize derivatives with favorable drug-likeness .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions (e.g., 72-hr incubation in HepG2 cells) to rule out protocol variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. anticancer activity) and apply multivariate regression to identify confounding variables (e.g., cell line specificity) .
  • Mechanistic Profiling : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., COX-2 or PI3K) and confirm compound selectivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Fragment Replacement : Systematically replace the pyridine ring with other heterocycles (e.g., pyrimidine, triazine) and compare bioactivity trends .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on oxadiazole, hydrophobic groups on thiophene) using Schrödinger’s Phase .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., –Cl vs. –CF3_3 at the thiophene position) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystal structure parameters?

Methodological Answer:

  • Cross-Validation : Compare XRD data (e.g., bond lengths, dihedral angles) with computational geometry optimizations (DFT). For example, if experimental C–N bond lengths in the oxadiazole deviate >0.05 Å from DFT predictions, recheck crystal quality or thermal motion artifacts .
  • Temperature Effects : Analyze data collected at different temperatures (e.g., 120 K vs. 298 K). Disorder in the pyridinyl group may cause apparent discrepancies .

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